molecular formula C17H13Cl2N3O3 B6500225 2,4-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide CAS No. 946314-55-2

2,4-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide

Cat. No.: B6500225
CAS No.: 946314-55-2
M. Wt: 378.2 g/mol
InChI Key: OTUKPUUOTLRYRN-UHFFFAOYSA-N
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Description

The compound 2,4-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide features a pyridazinone core substituted with a furan-2-yl group at position 3 and a 2,4-dichlorobenzamide moiety linked via an ethyl chain. Its molecular formula is C₁₉H₁₆Cl₂N₃O₃, with a molecular weight of 422.26 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

2,4-dichloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c18-11-3-4-12(13(19)10-11)17(24)20-7-8-22-16(23)6-5-14(21-22)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUKPUUOTLRYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

The 2,4-dichlorobenzamide group distinguishes the target compound from analogs with alternative substituents:

Compound Name Substituent on Benzamide Molecular Formula Molecular Weight (g/mol) Key Features
2,4-Dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (Target) 2,4-Dichloro C₁₉H₁₆Cl₂N₃O₃ 422.26 High steric bulk and electron-withdrawing Cl groups enhance binding affinity .
2-Ethoxy-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (BG15043) 2-Ethoxy C₁₉H₁₉N₃O₄ 353.37 Ethoxy group reduces hydrophobicity; may influence solubility .
2-(2,4-Dichlorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}propanamide (BG13939) 2,4-Dichlorophenoxy C₁₉H₁₇Cl₂N₃O₄ 422.26 Phenoxy linker introduces conformational flexibility .

Key Insight: The 2,4-dichloro substitution in the target compound likely enhances binding interactions compared to ethoxy or phenoxy analogs, as chlorine atoms improve van der Waals and halogen bonding .

Modifications to the Pyridazinone Core

Several analogs retain the pyridazinone core but vary in substituents or linker groups:

Compound Name Substituent on Pyridazinone Molecular Formula Molecular Weight (g/mol) Functional Implications
2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 4-Fluorophenyl C₁₂H₉FN₂O₃ 248.22 Carboxylic acid group enhances polarity; potential for salt formation .
2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 2-Fluoro-4-methoxyphenyl C₁₃H₁₁FN₂O₄ 278.24 Methoxy group increases electron density; fluorine may improve metabolic stability .
N-[3,5-Dichloro-4-(6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]benzamide 3,5-Dichloro-4-oxyphenyl C₁₇H₁₁Cl₂N₃O₃ 376.19 Ether linkage alters spatial orientation; dichloro groups enhance lipophilicity .

Binding Affinity and Functional Activity

highlights the importance of the pyridazinone-ethyl-benzamide scaffold in binding to monoclonal antibody CDR3 regions. This suggests that the pyridazinone-ethyl linkage is critical for interactions, and substituents like 2,4-dichloro may further refine specificity.

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